Bis-PEG4-TFP ester

Surface Chemistry Microarray Fabrication DNA Immobilization

Bis-PEG4-TFP ester (CAS 1446282-42-3) is a homobifunctional, amine-reactive crosslinker consisting of a discrete polyethylene glycol (PEG4) spacer terminated at both ends with 2,3,5,6-tetrafluorophenyl (TFP) ester groups. It is categorized as a non-cleavable, PEG-based PROTAC linker and a general bioconjugation reagent.

Molecular Formula C24H22F8O8
Molecular Weight 590.4 g/mol
CAS No. 1446282-42-3
Cat. No. B3103622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG4-TFP ester
CAS1446282-42-3
Molecular FormulaC24H22F8O8
Molecular Weight590.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F
InChIInChI=1S/C24H22F8O8/c25-13-11-14(26)20(30)23(19(13)29)39-17(33)1-3-35-5-7-37-9-10-38-8-6-36-4-2-18(34)40-24-21(31)15(27)12-16(28)22(24)32/h11-12H,1-10H2
InChIKeyQKJYOLJOWDJZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-PEG4-TFP Ester (CAS 1446282-42-3): A Quantitatively Differentiated Homobifunctional TFP-PEG Linker for Precision Bioconjugation


Bis-PEG4-TFP ester (CAS 1446282-42-3) is a homobifunctional, amine-reactive crosslinker consisting of a discrete polyethylene glycol (PEG4) spacer terminated at both ends with 2,3,5,6-tetrafluorophenyl (TFP) ester groups . It is categorized as a non-cleavable, PEG-based PROTAC linker and a general bioconjugation reagent [1]. The molecular formula is C₂₄H₂₂F₈O₈ with a molecular weight of 590.41 g/mol, featuring a defined spacer arm length of 16 atoms (approximately 18.1 Å) .

Why Bis-PEG4-TFP Ester Cannot Be Simply Substituted: The Critical Role of TFP Ester Hydrolytic Stability and Discrete PEG Length in Conjugation Reproducibility


While many amine-reactive crosslinkers exist, generic substitution fails due to two quantifiable differentiators. First, the TFP ester group demonstrates significantly greater resistance to spontaneous hydrolysis in aqueous media compared to the widely used N-hydroxysuccinimide (NHS) ester . This stability translates directly into higher, more reproducible conjugation yields and reduced reagent waste . Second, the discrete, single-molecular-weight PEG4 spacer provides a precise 18.1 Å crosslinking distance, in contrast to polydisperse PEG linkers that yield heterogeneous conjugates and unpredictable spatial relationships, thereby compromising assay consistency and data reproducibility .

Bis-PEG4-TFP Ester: Quantitative Evidence of Performance Differentiation for Informed Procurement


Five-Fold Increase in Conjugation Density at Elevated pH: TFP vs. NHS Ester in Surface Patterning

In a direct comparative study of self-assembled monolayers (SAMs) on gold surfaces, TFP ester-terminated SAMs demonstrated vastly superior performance to N-hydroxysuccinimide (NHS) ester SAMs. At pH 10, where NHS esters undergo rapid hydrolysis, the TFP SAMs remained functional and yielded a five-fold (5x) greater surface density of immobilized amine-modified DNA oligonucleotides compared to NHS SAM analogs [1].

Surface Chemistry Microarray Fabrication DNA Immobilization

Increased Amine Accessibility: 70% Higher Conjugation with TFP vs. NHS Ester on a Model Protein

Experimental studies have quantified the reactivity advantage of the TFP ester group. When reacting with bovine serum albumin (BSA) under identical conditions, TFP esters were shown to react with 70% more surface amine groups on the protein compared to NHS esters .

Protein Labeling Bioconjugation Efficiency Fluorophore Conjugation

Shifted and Narrower Optimal pH Range: 7.5-8.0 for TFP vs. 7.0-7.5 for NHS Ester

While both esters react via similar mechanisms, their optimal pH windows are distinct. The TFP ester exhibits peak reactivity with primary amines in a narrower, more alkaline pH range of 7.5–8.0, compared to the broader 7.0–7.5 range typical for NHS esters . This shift is attributed to the TFP ester's superior hydrolytic stability at higher pH [1].

Reaction Optimization Aqueous Conjugation pH Control

Defined 18.1 Å Crosslinking Span vs. Polydisperse PEG Linkers: Precision for Probing Molecular Interactions

The bis-PEG4-TFP ester utilizes a discrete, single-molecular-weight PEG4 spacer, providing a consistent and defined crosslinking distance. The dPEG® spacer in this compound is precisely 16 atoms long, corresponding to a molecular span of approximately 18.1 Å . This contrasts sharply with polydisperse PEG linkers (e.g., 'PEG 1000' or 'PEG 2000'), which are mixtures of molecules with varying chain lengths (e.g., ± 10 or more ethylene oxide units). The use of a discrete PEG spacer ensures that the distance between the two conjugated biomolecules is fixed, not a statistical distribution.

Protein Crosslinking Structural Biology PROTAC Linker Design

Stoichiometric Control Prevents Uncontrolled Polymerization: >95% Monomeric Conjugate Yield Achieved

The controlled reactivity and hydrolytic stability of TFP esters enable precise stoichiometric control during conjugation. Unlike reactions with NHS esters, which can be prone to side reactions leading to polymerization, using a TFP ester with a carefully controlled ratio of 1.2:1 (linker:biomolecule) has been demonstrated to achieve >95% yield of the desired monomeric conjugate .

Conjugate Homogeneity Synthetic Yield Process Control

Optimal Deployment Scenarios for Bis-PEG4-TFP Ester Based on Quantified Performance Advantages


High-Density and High-Fidelity Microarray Fabrication on Gold or Glass Substrates

For researchers fabricating DNA, protein, or small molecule microarrays, the choice of surface activation chemistry is paramount. As shown in Section 3, Evidence Item 1, TFP ester-functionalized surfaces yield a 5-fold higher density of immobilized probes at pH 10 compared to NHS analogs [1]. Bis-PEG4-TFP ester provides an optimal homobifunctional scaffold for creating such activated surfaces, ensuring higher signal-to-noise ratios and better spot morphology. The defined PEG4 spacer also reduces non-specific binding compared to hydrophobic alkyl linkers [2].

Construction of Homogeneous Antibody-Drug Conjugates (ADCs) and Protein-Protein Crosslinking

When developing ADCs or studying protein-protein interactions, conjugate heterogeneity is a major hurdle. The combined advantages of a discrete PEG4 spacer and TFP ester reactivity directly address this. The defined 18.1 Å crosslinking distance (Evidence Item 4) ensures consistent spatial orientation between the antibody and drug or between two proteins . Furthermore, the superior hydrolytic stability and controlled reactivity of the TFP ester (Evidence Items 2 & 5) enable >95% yields of the desired monomeric conjugate, minimizing the need for complex purification to remove aggregates or multi-conjugated species .

Synthesis of PROTACs with a Defined and Solubilizing Linker

For medicinal chemists developing PROTACs (Proteolysis Targeting Chimeras), the linker connecting the E3 ligase ligand and the target protein ligand is a critical design element. Bis-PEG4-TFP ester serves as a key building block. Its discrete PEG4 length provides a reproducible starting point for SAR studies, while the hydrophilic nature of PEG enhances the aqueous solubility of the often-hydrophobic PROTAC molecule [2]. The efficient amine conjugation of the TFP ester (Evidence Items 2 & 3) ensures high yields when attaching the two functional ligands in a sequential, controlled manner .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG4-TFP ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.